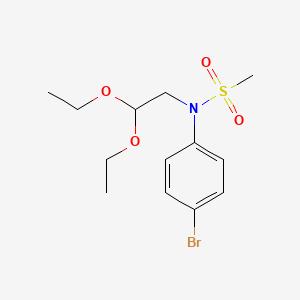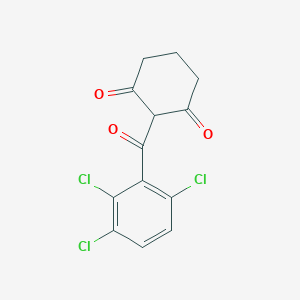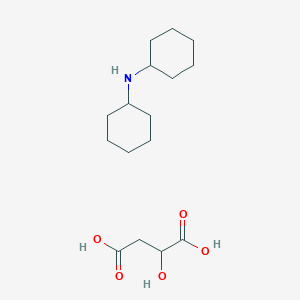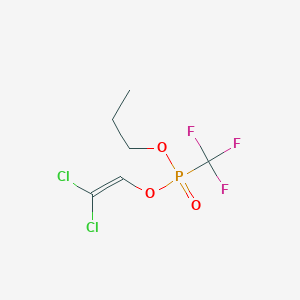
Ethyl methyl (difluoromethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl (difluoromethyl)phosphonate is an organophosphorus compound characterized by the presence of both ethyl and methyl groups attached to a difluoromethylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl (difluoromethyl)phosphonate typically involves the reaction of difluoromethylphosphonic acid with ethyl and methyl alcohols under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride to facilitate the formation of the desired phosphonate ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl methyl (difluoromethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of difluoromethylphosphonic acid.
Reduction: Formation of difluoromethylphosphine derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl methyl (difluoromethyl)phosphonate has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism by which ethyl methyl (difluoromethyl)phosphonate exerts its effects involves the interaction of the difluoromethyl group with biological targets. The difluoromethyl group can form strong hydrogen bonds, enhancing the binding affinity of the compound to its molecular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Dimethyl methylphosphonate: Similar in structure but lacks the difluoromethyl group.
Diethyl methylphosphonate: Contains two ethyl groups instead of one ethyl and one methyl group.
Difluoromethylphosphonic acid: Lacks the ethyl and methyl ester groups.
Uniqueness: Ethyl methyl (difluoromethyl)phosphonate is unique due to the presence of both ethyl and methyl groups along with the difluoromethyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89982-17-2 |
|---|---|
Fórmula molecular |
C4H9F2O3P |
Peso molecular |
174.08 g/mol |
Nombre IUPAC |
1-[difluoromethyl(methoxy)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H9F2O3P/c1-3-9-10(7,8-2)4(5)6/h4H,3H2,1-2H3 |
Clave InChI |
WQXGXRJKBJRKKF-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-1-nitrobicyclo[3.3.1]nonan-9-one](/img/structure/B14378719.png)





![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)

![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylpent-4-enal](/img/structure/B14378772.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)



